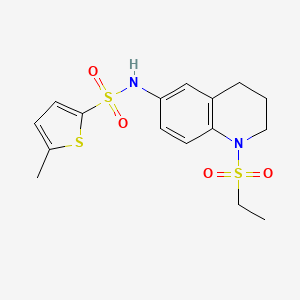

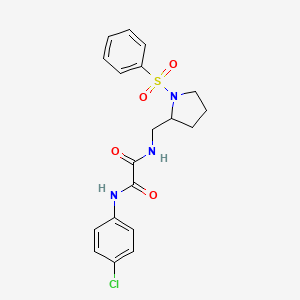

![molecular formula C16H13BrN2OS2 B2784662 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-bromonicotinamide CAS No. 2034342-79-3](/img/structure/B2784662.png)

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-bromonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-bromonicotinamide, also known as BTEB, is a small molecule compound that has gained significant attention in scientific research due to its potential applications in various fields. BTEB is a synthetic compound that is synthesized through a multi-step process, and it exhibits unique biochemical and physiological effects that make it a promising candidate for further research.

科学的研究の応用

Self-Rigidification of Thiophene-Based π-Conjugated Systems

The synthesis of bithiophene, associating 3,4-ethylenedioxythiophene and 3-bromothiophene, leads to self-rigidified structures in conjugated backbones due to S–Br and S–O non-bonded intramolecular interactions. This property is significant in the development of advanced materials for electronic applications, highlighting the relevance of sulfur-bromine interactions in these systems (Hergué et al., 2008).

Synthesis of Diarylated Bithiophenes

Diarylation of bithiophenes, particularly in the 5- and 5′-positions, is achievable using palladium-catalyzed arylation reactions. This process involves C–H bond cleavage and is significant for creating unsymmetrically diarylated products, which are valuable in organic synthesis and material science (Yokooji et al., 2004).

Antibacterial and Antifungal Properties

5-Bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones demonstrate notable antibacterial and antifungal activities. The synthesis method offers a solvent-free approach, yielding pure products without complex separation techniques, and showcases the potential of these compounds in pharmaceutical research (Sharma et al., 2022).

Copper Complexes and DNA Binding

Copper complexes derived from 5-bromothiophene show promising results in the study of anticancer metal chemotherapy. These complexes demonstrate notable DNA-binding properties, an essential factor in developing future anticancer drugs (Warad et al., 2020).

Synthesis of Polyhydroxyl Oligothiophenes

The synthesis of polyhydroxyl oligothiophenes, using 3,4′- and 3,3′-di(2-hydroxyethyl)-2,2′-bithiophene, is crucial for creating regioregular head-to-tail and head-to-head polyhydroxyl oligothiophenes. These compounds are pivotal in the production of water-soluble 'self-doping' oligothiophenes, with applications in electronics and material science (Barbarella & Zambianchi, 1994).

Bromination of 2,3-Diarylcyclopent-2-en-1-ones

Studying the bromination of 2,3-diarylcyclopent-2-en-1-ones under various conditions reveals insights into introducing bromine atoms in different positions of these compounds. This research is valuable in the synthesis of bromo-substituted 2-cyclopenten-1-ones, important synthons in organic synthesis and substance preparation (Shirinian et al., 2012).

特性

IUPAC Name |

5-bromo-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2OS2/c17-13-7-12(8-18-9-13)16(20)19-5-3-14-1-2-15(22-14)11-4-6-21-10-11/h1-2,4,6-10H,3,5H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWHQGWMBWCZGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=C(S2)CCNC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

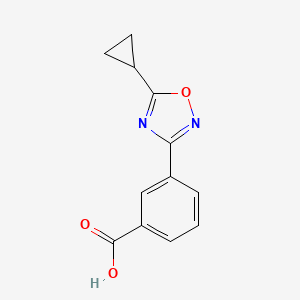

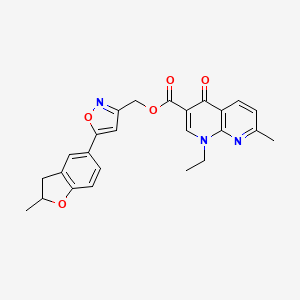

![5-[(2,6-Dimethylmorpholin-4-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2784583.png)

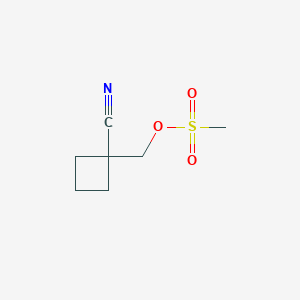

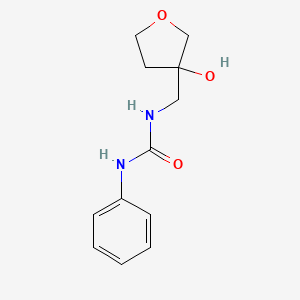

![4-[3-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2784584.png)

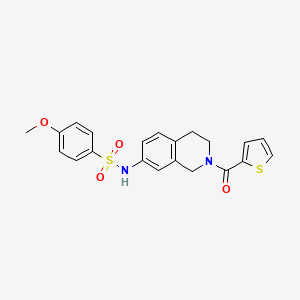

![2,6-Dichloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B2784585.png)

![1'-(2-(thiophen-2-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2784587.png)

![N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2784593.png)

![6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2784595.png)

![Tert-butyl 4-[5-[(Z)-N'-hydroxycarbamimidoyl]pyrazin-2-yl]piperazine-1-carboxylate](/img/structure/B2784601.png)